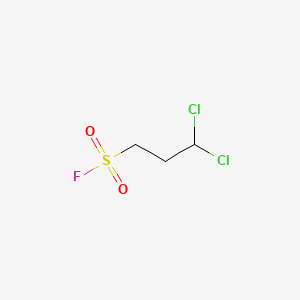

3,3-dichloropropane-1-sulfonyl fluoride

Description

Sulfonyl fluorides are known for their hydrolytic stability compared to sulfonyl chlorides, making them valuable in click chemistry and materials science .

Properties

IUPAC Name |

3,3-dichloropropane-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2FO2S/c4-3(5)1-2-9(6,7)8/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBOWZYYGPLHIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)F)C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2FO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Coupling with Ethenesulfonyl Fluoride

Recent advances leverage transition-metal catalysis to install sulfonyl fluoride groups. A copper(II) fluoride (CuF₂)-mediated coupling between 1,3-dichloropropane and ethenesulfonyl fluoride (ESF) has been reported . The reaction utilizes Xantphos as a ligand and DIPEA (N,N-diisopropylethylamine) as a base, achieving 85–92% yields under optimized conditions (Table 1).

Table 1: Optimized Conditions for CuF₂-Catalyzed Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes ESF activation |

| Solvent | 1,1,2-Trichloroethane/dioxane (1:3) | Enhances solubility of intermediates |

| Base Equivalents | 1.5 equiv DIPEA | Neutralizes HCl byproduct |

| Reaction Time | 6 hours | Balances conversion and decomposition |

Mechanistic studies suggest a radical pathway initiated by CuF₂, where ESF undergoes homolytic cleavage to generate a sulfonyl radical. This intermediate abstracts a hydrogen atom from 1,3-dichloropropane, followed by recombination to form the C–S bond . The method’s scalability is limited by the cost of Xantphos, though ligand recycling strategies are under investigation.

High-Temperature Gas-Phase Dehydrohalogenation

Patented gas-phase processes offer an alternative route, particularly for large-scale production. In one embodiment, 3-chloropropane-1-sulfonyl chloride is fluorinated at elevated temperatures (200–320°C) over a calcium oxide (CaO) catalyst . The reaction occurs in a continuous-flow reactor under nitrogen, with yields exceeding 75% after product distillation (Table 2).

Table 2: Gas-Phase Fluorination Parameters

| Condition | Value | Purpose |

|---|---|---|

| Catalyst Bed | CaO + steel tubes | Promotes HCl elimination |

| Pressure | Atmospheric | Simplifies reactor design |

| Residence Time | 2 hours | Ensures complete conversion |

This method avoids solvent use, reducing waste generation. However, side reactions such as over-fluorination or polymerization necessitate precise temperature control .

Sulfuryl Fluoride (SO₂F₂) Mediated Approaches

Sulfuryl fluoride (SO₂F₂) serves as a versatile fluorinating agent in dichloropropane functionalization. A two-step procedure involves:

-

Chlorosulfonylation : Reaction of 1,3-dichloropropane with chlorosulfonic acid (ClSO₃H) to form 3,3-dichloropropane-1-sulfonic acid chloride.

-

Fluorination : Treatment with SO₂F₂ at 40–60°C in the presence of pyridine, yielding the sulfonyl fluoride .

Yields range from 65–78%, with pyridine scavenging HCl to shift equilibrium toward the product. The method’s drawback lies in handling corrosive chlorosulfonic acid, requiring specialized equipment.

Electrochemical Fluorination (ECF)

Electrochemical methods provide a green alternative by utilizing fluoride ions directly. In an undivided cell, 3,3-dichloropropane-1-sulfonic acid is electrolyzed in anhydrous hydrogen fluoride (aHF) at 5–10 V. The sulfonic acid group undergoes fluorination at the anode, with reported current efficiencies of 55–60% . Challenges include electrode passivation and competitive hydrogen evolution, necessitating pulsed potential protocols.

Chemical Reactions Analysis

3,3-dichloropropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including substitution and deoxyfluorination. In substitution reactions, the sulfonyl fluoride group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions . Deoxyfluorination reactions involve the conversion of alcohols to alkyl fluorides using sulfonyl fluorides as fluorinating agents . Common reagents used in these reactions include bases like potassium carbonate (K2CO3) and solvents such as acetonitrile . The major products formed from these reactions are typically alkyl fluorides and sulfonate esters .

Scientific Research Applications

3,3-dichloropropane-1-sulfonyl fluoride has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules through sulfur (VI) fluoride exchange (SuFEx) click chemistry . In biology, it serves as a covalent probe for targeting specific amino acids in proteins, enabling the study of enzyme mechanisms and protein interactions . In medicine, sulfonyl fluorides are explored for their potential as protease inhibitors and diagnostic agents in positron emission tomography (PET) imaging . Industrially, they are used in the production of polymers and materials with unique properties .

Mechanism of Action

The mechanism of action of 3,3-dichloropropane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack by amino acids or other nucleophiles . This reactivity allows it to form covalent bonds with target molecules, thereby modifying their structure and function. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein labeling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 3,3-dichloropropane-1-sulfonyl fluoride and its closest analogs based on available evidence:

2.1 Reactivity and Stability

- Sulfonyl Fluoride vs. Sulfonyl Chloride : The sulfonyl fluoride group in the target compound is expected to exhibit greater hydrolytic stability than sulfonyl chloride analogs (e.g., 3,3,3-trifluoropropane-1-sulfonyl chloride). This property is critical for applications requiring moisture resistance, such as polymer coatings .

- Chlorinated vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-dichloropropane-1-sulfonyl fluoride, and how do reaction conditions influence yield?

- Methodology : Fluorosulfonylation is a common approach for sulfonyl fluorides. Fluoride-chloride exchange using KF or CsF under mild conditions (e.g., anhydrous DMF, 40–60°C) can convert sulfonyl chlorides to sulfonyl fluorides . For 3,3-dichloro derivatives, chlorination of propane precursors (e.g., via radical chlorination) followed by fluorosulfonylation is recommended. Reaction time, solvent polarity, and stoichiometric ratios of fluoride sources should be optimized using design-of-experiment (DoE) frameworks to maximize yield.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze NMR for sulfonyl fluoride peaks (typically δ −40 to −60 ppm) and / NMR to confirm chlorination positions .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns from chlorine atoms.

- Elemental Analysis : Confirm C, H, Cl, and S content to rule out impurities.

Q. What solvent systems are compatible with this compound in nucleophilic substitution reactions?

- Methodology : Test polar aprotic solvents (e.g., DMF, DMSO) for stability using kinetic studies. Monitor decomposition via NMR over 24 hours. Avoid protic solvents (e.g., MeOH) due to hydrolysis risks. Include control experiments with inert atmospheres to assess moisture sensitivity .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3-dichloro moiety influence the reactivity of sulfonyl fluoride in SuFEx (Sulfur Fluoride Exchange) reactions?

- Methodology :

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to compare transition-state energies of 3,3-dichloro derivatives vs. non-chlorinated analogs.

- Kinetic Studies : Measure reaction rates with model nucleophiles (e.g., amines, thiols) in controlled conditions. Correlate Hammett parameters of substituents with rate constants .

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonyl fluoride derivatives?

- Methodology :

- Meta-Analysis : Cross-reference bioassay datasets (e.g., PubChem, EPA DSSTox) to identify outliers. Validate conflicting results via orthogonal assays (e.g., enzymatic inhibition vs. cellular toxicity).

- Structural Confirmation : Re-synthesize disputed compounds and characterize rigorously to rule out impurities or stereochemical variability .

Q. What strategies enable the incorporation of this compound into polymeric materials for functional surface coatings?

- Methodology :

- Copolymerization : React with diols or diamines under SuFEx conditions. Monitor polymerization via GPC and NMR.

- Surface Grafting : Use click chemistry (e.g., azide-alkyne cycloaddition) to functionalize silica or polymer surfaces. Assess durability via XPS and contact angle measurements .

Q. How can computational tools predict the environmental fate of this compound in the absence of empirical ecotoxicological data?

- Methodology :

- QSAR Modeling : Train models using existing data for structurally related sulfonyl fluorides (e.g., biodegradation half-life, LC50). Validate with EPI Suite or OPERA predictions.

- Read-Across Analysis : Leverage toxicity data from EPA DSSTox entries for chlorinated alkanes and sulfonic acid derivatives .

Methodological Challenges and Solutions

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Protocol : Use Schlenk lines or gloveboxes for moisture-sensitive steps. Pre-dry solvents over molecular sieves. Monitor reaction progress in real-time via inline IR or Raman spectroscopy to detect premature hydrolysis .

Q. How can researchers optimize catalytic systems for asymmetric synthesis using this compound as a chiral building block?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.